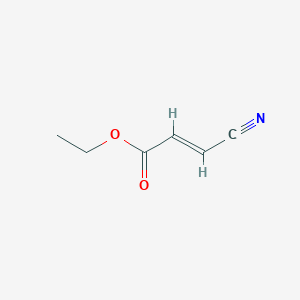

Ethyl 3-cyanoprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-cyanoprop-2-enoate: is an organic compound with the molecular formula C6H7NO2. It is a colorless liquid with a faint sweet smell and is known for its low viscosity. This compound belongs to the class of cyanoacrylates, which are widely used as adhesives due to their fast-setting and strong bonding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyanoprop-2-enoate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium ethoxide as a catalyst in a Knoevenagel condensation reaction. This method is efficient and environmentally friendly, producing the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyanoprop-2-enoate undergoes various chemical reactions, including:

Polymerization: Rapid polymerization occurs in the presence of moisture.

Condensation: It can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate.

Common Reagents and Conditions:

Catalysts: Sodium ethoxide is commonly used in the Knoevenagel condensation reaction.

Solvents: Ethanol is often used as a solvent in these reactions.

Major Products: The primary product formed from these reactions is this compound itself, which can further polymerize to form strong adhesives .

Scientific Research Applications

Ethyl 3-cyanoprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for ethyl 3-cyanoprop-2-enoate involves rapid polymerization upon contact with moisture. This polymerization forms strong bonds with various materials, making it an effective adhesive . In biological applications, it interacts with proteins to form stable bonds, which is useful for wound closure and tissue adhesion .

Comparison with Similar Compounds

Ethyl 2-cyanoacrylate: Another cyanoacrylate ester with similar adhesive properties.

Methyl 2-cyanoprop-2-enoate: A related compound used in similar applications.

Uniqueness: Ethyl 3-cyanoprop-2-enoate is unique due to its specific molecular structure, which allows for rapid polymerization and strong bonding properties. Its versatility in various applications, from industrial adhesives to medical uses, sets it apart from other similar compounds .

Biological Activity

Ethyl 3-cyanoprop-2-enoate, also known as ethyl 2-propenoic acid 3-cyano-, ethyl ester, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the cyanoacrylate family and is characterized by its unique combination of cyano and ester functionalities, which contribute to its diverse reactivity and pharmacological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₉N₁O₂

- IUPAC Name : Ethyl (E)-3-cyano-2-propenoate

The structural features include a cyano group (-C≡N) attached to a propenoate backbone, making it versatile for various chemical reactions, particularly in organic synthesis.

Biological Activities

Research into the biological activity of this compound has revealed several promising areas:

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various bacteria and fungi. This compound may inhibit microbial growth through mechanisms that involve disrupting cellular processes or inhibiting enzyme activity .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. These effects could be attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis .

- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory and analgesic properties, potentially through the modulation of inflammatory mediators or enzymes involved in pain pathways .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

- The compound interacts with specific enzymes or receptors, leading to inhibition or modulation of their activity.

- Its structural characteristics allow it to participate in nucleophilic addition reactions, influencing various biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Modulates cell proliferation and induces apoptosis | |

| Anti-inflammatory | Reduces inflammation and pain |

Case Study: Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential therapeutic applications in oncology. The study utilized a combination of cell viability assays and molecular docking studies to elucidate the interaction between the compound and cellular targets .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited notable inhibitory effects on bacterial growth, highlighting its potential as an antimicrobial agent .

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

ethyl (E)-3-cyanoprop-2-enoate |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3+ |

InChI Key |

AMQZZSZCLSVKLO-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C#N |

Canonical SMILES |

CCOC(=O)C=CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.